4-hydrazinyl-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide dihydrochloride
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Overview
Description
4-hydrazinyl-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide dihydrochloride is a complex organic compound that features a hydrazinyl group, a thiazole ring, and a benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide dihydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Benzene Sulfonamide Group: The benzene sulfonamide group is introduced via sulfonation of aniline derivatives followed by coupling with the thiazole ring.
Introduction of the Hydrazinyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo compounds.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to sulfonic acids or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
Azo Compounds: Formed through oxidation of the hydrazinyl group.
Sulfonic Acids: Resulting from reduction of the sulfonamide group.
Functionalized Derivatives: Various substituted thiazole and benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-hydrazinyl-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of antimicrobial agents. The thiazole ring is known for its biological activity, and when combined with the hydrazinyl and sulfonamide groups, it can enhance the compound’s efficacy against various pathogens.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. The hydrazinyl group can interact with cellular components, leading to the inhibition of cancer cell growth. Additionally, its sulfonamide moiety is known for its antibacterial properties, making it a candidate for the development of new antibiotics.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of a wide range of products.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets within cells. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential cellular processes. The thiazole ring can interact with enzymes, disrupting their normal function and leading to cell death. The sulfonamide group can inhibit the synthesis of folic acid in bacteria, making it an effective antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring and sulfonamide group.
Hydrazine Derivatives: Compounds with hydrazinyl groups that exhibit similar reactivity and biological activity.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
What sets 4-hydrazinyl-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide dihydrochloride apart is the combination of its three functional groups, each contributing to its overall reactivity and biological activity. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-hydrazinyl-N-(1,3-thiazol-2-yl)benzenesulfonamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S2.2ClH/c10-12-7-1-3-8(4-2-7)17(14,15)13-9-11-5-6-16-9;;/h1-6,12H,10H2,(H,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKGJWDSRLHHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)NC2=NC=CS2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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